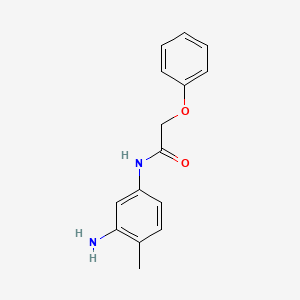

叔丁基反式-4-(N-甲氧基-N-甲基氨基甲酰基)环己基氨基甲酸酯

描述

The compound "Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate" is a chemical entity that can be associated with a class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group (a carbonyl group linked to an amino group) and are often used in various chemical syntheses and as intermediates in the production of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the protection of amino groups and the formation of carbamate esters. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step, highlighting the complex synthetic routes that can be employed to obtain such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is often characterized by intramolecular hydrogen bonds and the potential for forming chains and layers through intermolecular hydrogen bonding, as seen in the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate . These structural features can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including reactions with organometallics to yield N-(Boc)hydroxylamines , and stereoselective reactions with RCu(CN)Li to prepare substituted cyclohexane compounds . The reactivity of these compounds can be exploited in the synthesis of complex molecules, such as natural products and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compounds. The intramolecular and intermolecular hydrogen bonding can also affect the melting points and boiling points of these compounds . Additionally, the presence of chiral centers in some tert-butyl carbamates, as in the case of the synthesis of optically active intermediates , can be crucial for their application in enantioselective syntheses.

科学研究应用

1. 生物素合成中的关键中间体

叔丁基反式-4-(N-甲氧基-N-甲基氨基甲酰基)环己基氨基甲酸酯是水溶性维生素生物素合成中的一个重要中间体。该化合物在新陈代谢循环中起着至关重要的作用,特别是在脂肪酸、糖和 α-氨基酸的生物合成中催化固定二氧化碳 (Qin et al., 2014)。

2. 在有机合成和结构研究中

该化合物用于各种有机合成过程中。例如,它参与了探索类似环己烯衍生物的溴化和氯化反应的研究,揭示了反应机理和结构构象的见解 (Bouteiller-Prati et al., 1983)。

3. 不对称合成中的平行动力学拆分

该化合物在用于某些衍生物的不对称合成的平行动力学拆分过程中具有应用。这对于以高收率和对映体纯度生产差异保护的衍生物非常重要 (Aye et al., 2008)。

4. 有机化学中的构建模块

在有机化学领域,该化合物的衍生物已被制备并用作构建模块。这些衍生物,如叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,表现为 N-(Boc)-保护的亚硝酮,证明了它们在有机合成中的用途 (Guinchard et al., 2005)。

5. 在折叠体研究中的作用

叔丁基反式-4-(N-甲氧基-N-甲基氨基甲酰基)环己基氨基甲酸酯相关化合物已被研究为折叠体研究中的前体。这些研究专注于基于氮杂/α-二肽低聚化的新型折叠体,这对理解蛋白质折叠和结构很重要 (Abbas et al., 2009)。

6. 化学中的构象分析

该化合物在构象分析研究中发挥了重要作用,特别是在理解某些环己烷和 1,3-二氧六环衍生物在固态和计算状态下的优选旋转构象方面 (Gordillo et al., 1992)。

7. 多功能合成构建模块

它作为一种多功能合成构建模块,在研究中显示了相关氮丙啶与一系列亲核试剂的选择性开环反应,突出了其在合成化学中的适应性 (Armstrong & Ferguson, 2012)。

8. 降解途径的见解

涉及类似化合物(如甲基叔丁基醚)降解的研究,提供了对这些化合物降解途径的见解,包括识别主要副产物和中间体。这对于理解此类化合物的环境影响和分解机制至关重要 (Stefan et al., 2000)。

9. 昆虫学中的引诱性研究

在昆虫学中,相关化合物的异构体因其对地中海果蝇的引诱力而受到研究,为害虫控制策略提供了有价值的数据 (McGovern et al., 1987)。

10. 电有机反应和立体选择性

该化合物及其衍生物已成为电有机反应和立体选择性研究的主题,有助于理解氢化机理和反应条件对产物异构体比例的影响 (Matteis & Utley, 1992)。

属性

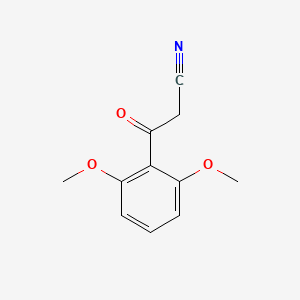

IUPAC Name |

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYMEIIREZLGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641002 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate | |

CAS RN |

400898-92-2 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

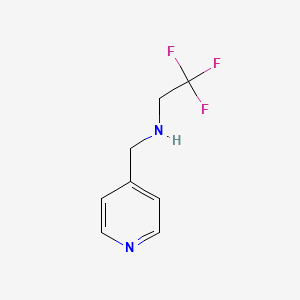

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

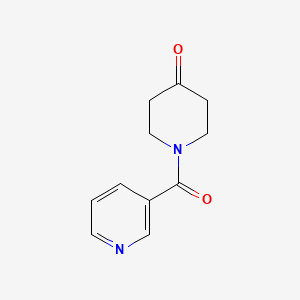

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)